molecular formula C4H3BrClN3O B13928795 5-Amino-6-bromo-4-chloropyridazin-3(2H)-one

5-Amino-6-bromo-4-chloropyridazin-3(2H)-one

Cat. No.: B13928795
M. Wt: 224.44 g/mol
InChI Key: WFGMFWKANMROHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-6-bromo-4-chloropyridazin-3(2H)-one is a heterocyclic organic compound that contains a pyridazine ring substituted with amino, bromo, and chloro groups. Compounds like this are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-bromo-4-chloropyridazin-3(2H)-one typically involves multi-step organic reactions starting from simpler precursors

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the amino group or the pyridazine ring.

    Reduction: Reduction reactions could target the bromo or chloro substituents, leading to dehalogenation.

    Substitution: Nucleophilic or electrophilic substitution reactions could replace the amino, bromo, or chloro groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium azide for nucleophilic substitution or halogenating agents for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce a dehalogenated pyridazine.

Scientific Research Applications

5-Amino-6-bromo-4-chloropyridazin-3(2H)-one could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-6-bromo-4-chloropyridazin-3(2H)-one would depend on its specific interactions with biological targets. It could interact with enzymes, receptors, or other proteins, affecting their function and leading to various biological effects. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-4-chloropyridazin-3(2H)-one: Lacks the bromo substituent.

    6-Bromo-4-chloropyridazin-3(2H)-one: Lacks the amino substituent.

    5-Amino-6-bromo-4-methylpyridazin-3(2H)-one: Has a methyl group instead of a chloro group.

Uniqueness

The unique combination of amino, bromo, and chloro substituents in 5-Amino-6-bromo-4-chloropyridazin-3(2H)-one may confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness could make it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C4H3BrClN3O

Molecular Weight

224.44 g/mol

IUPAC Name

4-amino-3-bromo-5-chloro-1H-pyridazin-6-one

InChI

InChI=1S/C4H3BrClN3O/c5-3-2(7)1(6)4(10)9-8-3/h(H3,7,9,10)

InChI Key

WFGMFWKANMROHN-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=O)NN=C1Br)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.